Cas no 69856-10-6 (1,1'-Biphenyl, pentyl-)
1,1'-Biphenyl, pentyl- structure
Product Name:1,1'-Biphenyl, pentyl-
Numero CAS:69856-10-6
MF:C17H20
MW:224.340704917908
CID:504927
PubChem ID:81546
Update Time:2025-04-19
1,1'-Biphenyl, pentyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,1'-Biphenyl, pentyl-
- 1-pentyl-2-phenylbenzene
- pentyl-1,1'-biphenyl
- AG-G-72588
- Biphenyl,pentyl- (6CI,7CI)
- CTK2F3513
- 7116-96-3
- NSC 4838
- 1-pentyl-4-phenylbenzene
- AKOS015839650
- W-104533
- NS00037161
- 4-Pentylbiphenyl
- 4-n-Amyldiphenyl
- EINECS 230-421-7
- 1,1'-Biphenyl, 4-pentyl-
- D92076
- UNII-ZTS9KSZ5HQ
- 4-Pentylbiphenyl, 99%
- MFCD00009503
- SY048425
- 1-pentyl-4-phenyl-benzene
- 4-n-pentylbiphenyl
- FT-0619362
- 4-Pentyl-biphenyl
- 4-Pentyl-1,1-Biphenyl
- FT-0633343
- C17H20
- 4-Pentyl-1,1'-biphenyl #
- p-Pentylbiphenyl
- P1133
- 4-n-Amylbiphenyl
- CS-W013061
- P-AMYLBIPHENYL
- DTXSID3064566
- ZTS9KSZ5HQ
- 69856-10-6
- EINECS 274-163-3
- AS-57836
- 4-Pentyl-1,1'-biphenyl
-
- Inchi: 1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3
- Chiave InChI: IFUOTAQBVGAZPR-UHFFFAOYSA-N
- Sorrisi: C(CCC)CC1C=CC(C2C=CC=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 224.1566
- Massa monoisotopica: 224.157
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 182
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.6
- Superficie polare topologica: 0A^2
Proprietà sperimentali
- Colore/forma: Liquido incolore trasparente
- Densità: 0.946g/cm3
- Punto di fusione: 9-11°C
- Punto di ebollizione: 345.3ºC at 760 mmHg
- Punto di infiammabilità: 173.1ºC
- Indice di rifrazione: 1.539
- PSA: 0
- LogP: 5.08630
1,1'-Biphenyl, pentyl- Letteratura correlata
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
69856-10-6 (1,1'-Biphenyl, pentyl-) Prodotti correlati
- 781-17-9(4,5,9,10-Tetrahydropyrene)
- 776-35-2(9,10-Dihydrophenanthrene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso